molecular formula C10H10IN B13556381 5'-Iodospiro[cyclopropane-1,3'-indoline]

5'-Iodospiro[cyclopropane-1,3'-indoline]

Cat. No.: B13556381
M. Wt: 271.10 g/mol
InChI Key: YCAHAQSLYRKVMY-UHFFFAOYSA-N
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Description

5’-Iodospiro[cyclopropane-1,3’-indoline] is a spirocyclic compound that features a unique structural motif where a cyclopropane ring is fused to an indoline moiety This compound is part of the broader class of spiroindolines, which are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Iodospiro[cyclopropane-1,3’-indoline] typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indoline derivatives with iodoalkanes under specific conditions to introduce the iodine atom at the desired position. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the spirocyclization process .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5’-Iodospiro[cyclopropane-1,3’-indoline] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Iodospiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Iodospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Iodospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for developing new chemical entities with enhanced biological activity and specificity .

Properties

Molecular Formula

C10H10IN

Molecular Weight

271.10 g/mol

IUPAC Name

5-iodospiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C10H10IN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2

InChI Key

YCAHAQSLYRKVMY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)I

Origin of Product

United States

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